(R)-1-(2-nitrophenyl)ethanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

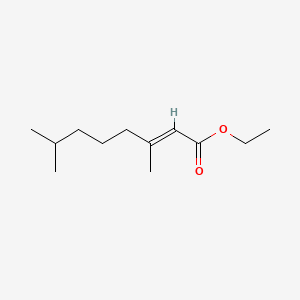

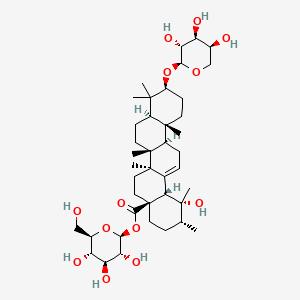

“®-1-(2-nitrophenyl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1431699-56-7 . It has a molecular weight of 202.64 and its IUPAC name is ®-1-(2-nitrophenyl)ethan-1-amine hydrochloride .

Molecular Structure Analysis

The InChI code for “®-1-(2-nitrophenyl)ethanamine hydrochloride” is 1S/C8H10N2O2.ClH/c1-6(9)7-4-2-3-5-8(7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m1./s1 . The InChI key is HFXVLGOYQIKRTO-FYZOBXCZSA-N .Physical And Chemical Properties Analysis

“®-1-(2-nitrophenyl)ethanamine hydrochloride” is a solid . It should be stored in an inert atmosphere at room temperature .科学的研究の応用

Inhibition of PqsD in Pseudomonas aeruginosa

Scientific Field

Microbiology and Biochemistry

Application Summary

This compound serves as an inhibitor of PqsD, a key enzyme in the biosynthesis of signal molecules for cell-to-cell communication in Pseudomonas aeruginosa, a pathogenic bacterium. The inhibition of PqsD is a promising strategy for disrupting bacterial communication and biofilm formation, which is crucial for the development of new anti-infective treatments.

Methods of Application

Researchers synthesized a series of (2-nitrophenyl)methanol derivatives, including ®-1-(2-nitrophenyl)ethanamine hydrochloride, and evaluated their biochemical efficacy against recombinant PqsD. The compounds were tested for their ability to inhibit the production of signal molecules HHQ and PQS in P. aeruginosa cultures.

Results

The most promising molecule displayed significant anti-biofilm activity and a tight-binding mode of action. The structure–activity relationship established from the gathered data led to the design of fluorescent inhibitors with improved in cellulo efficacy .

Anti-Biofilm Agents

Scientific Field

Pharmacology and Microbial Ecology

Application Summary

Beyond its role as a PqsD inhibitor, ®-1-(2-nitrophenyl)ethanamine hydrochloride has potential applications as a broad-spectrum anti-biofilm agent. Biofilms are resistant to conventional antibiotics, and disrupting their formation is a key goal in treating chronic infections.

Methods of Application

The compound is applied to bacterial cultures to assess its efficacy in preventing biofilm formation. It is also tested in combination with other antibiotics to evaluate synergistic effects.

Results

Studies have shown that ®-1-(2-nitrophenyl)ethanamine hydrochloride can effectively prevent the formation of biofilms and enhance the efficacy of other antibiotics, making it a promising candidate for combination therapies .

Pharmacokinetics and Drug Metabolism

Scientific Field

Pharmacology

Application Summary

The compound is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for drug development.

Methods of Application

®-1-(2-nitrophenyl)ethanamine hydrochloride is administered to model organisms, and its concentration in various tissues is measured over time using analytical methods like mass spectrometry.

Results

The pharmacokinetic data obtained informs the optimization of drug dosing regimens and the prediction of potential drug-drug interactions.

These applications demonstrate the versatility of ®-1-(2-nitrophenyl)ethanamine hydrochloride in scientific research. The compound’s unique chemical structure allows it to be a valuable tool in various fields, contributing to advancements in both fundamental and applied sciences. For the latest research and detailed methodologies, accessing specialized databases or recent publications would provide the most current information .

Precursor for Dyes and Pigments

Scientific Field

Dye Chemistry

Application Summary

The nitro group of ®-1-(2-nitrophenyl)ethanamine hydrochloride can be reduced to an amine, which can then be diazotized and coupled with other compounds to form azo dyes.

Methods of Application

The compound undergoes chemical transformations to produce dyes with desired color properties, which are then applied to textiles or other materials.

Results

The synthesized dyes exhibit a range of colors and fastness properties, making them suitable for various industrial applications.

These additional applications highlight the compound’s multifaceted role in scientific research and industry. It’s important to note that the specific details and results of these applications would require access to up-to-date scientific literature and databases for the most current information .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

(1R)-1-(2-nitrophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-6(9)7-4-2-3-5-8(7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXVLGOYQIKRTO-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(2-nitrophenyl)ethanamine hydrochloride | |

CAS RN |

1431699-56-7 |

Source

|

| Record name | Benzenemethanamine, α-methyl-2-nitro-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431699-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

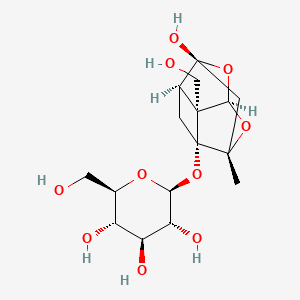

![N-[6-[[(1S)-5,12-Dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B568939.png)

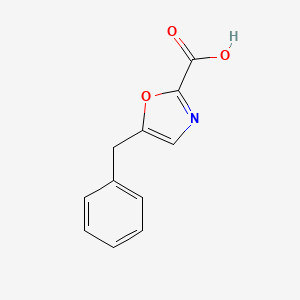

![6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine](/img/structure/B568943.png)